

Introduction: The Strategic Value of the Methylcyclopropyl Moiety

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(1-Methylcyclopropyl)ethanol**

Cat. No.: **B3060211**

[Get Quote](#)

In the landscape of modern medicinal chemistry, the cyclopropyl group is a privileged structural motif. Its incorporation into drug candidates often confers advantageous properties, including enhanced metabolic stability, increased potency, and favorable conformational rigidity. **2-(1-methylcyclopropyl)ethanol** emerges as a valuable building block for introducing this moiety, offering a reactive hydroxyl handle for further chemical elaboration. This guide provides a comprehensive overview of its chemical and physical properties, predictable spectroscopic signatures, plausible synthetic routes, and essential safety protocols, designed to empower researchers in leveraging this compound for novel molecular design and synthesis.

PART 1: Physicochemical and Computational Properties

The fundamental properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. The data for **2-(1-methylcyclopropyl)ethanol**, collated from various chemical databases, are summarized below.

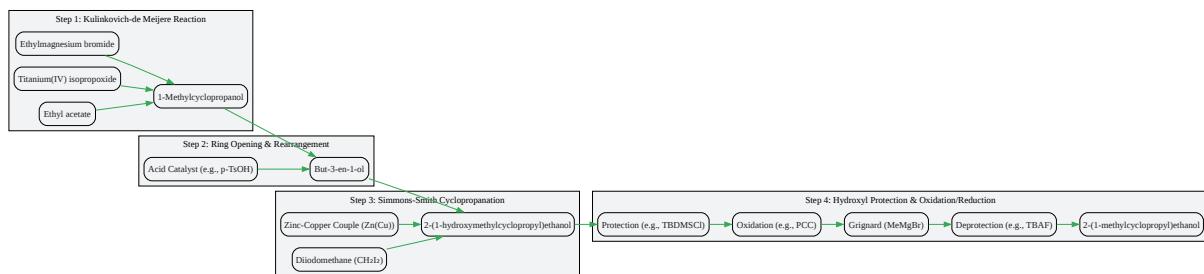
Table 1: Core Physicochemical Properties of **2-(1-methylcyclopropyl)ethanol**

Property	Value	Source(s)
CAS Number	19687-04-8	[1] [2]
Molecular Formula	C ₆ H ₁₂ O	[1]
Molecular Weight	100.16 g/mol	[1]
IUPAC Name	2-(1-methylcyclopropyl)ethan-1-ol	[2]
Boiling Point	79-80 °C (at 46.5 Torr)	[3]
Density (Predicted)	0.938 ± 0.06 g/cm ³	[3]
pKa (Predicted)	15.16 ± 0.10	[3]
LogP (Predicted)	1.1689	[1]
Topological Polar Surface Area (TPSA)	20.23 Å ²	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	1	[1]
Rotatable Bonds	2	[1]

These properties suggest a moderately polar, low molecular weight alcohol with a boiling point suitable for purification by distillation under reduced pressure. The predicted LogP value indicates a favorable balance between hydrophilicity and lipophilicity, a key consideration in drug design.

PART 2: Spectroscopic Signature Analysis (Predictive)

While dedicated, published spectra for **2-(1-methylcyclopropyl)ethanol** are not readily available, its structure allows for a robust prediction of its key spectroscopic features based on well-established principles.[\[4\]](#)[\[5\]](#)


Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by features characteristic of a primary alcohol.[\[4\]](#)

- O-H Stretch: A strong, broad absorption band in the region of $3300\text{-}3400\text{ cm}^{-1}$ due to hydrogen bonding of the hydroxyl group.
- C-H Stretch (sp^3): Multiple sharp peaks just below 3000 cm^{-1} (typically $2850\text{-}2960\text{ cm}^{-1}$) corresponding to the methyl, ethyl, and cyclopropyl C-H bonds.
- C-H Stretch (cyclopropyl): A characteristic, though often less intense, peak slightly above 3000 cm^{-1} may be observed for the C-H bonds on the cyclopropane ring.
- C-O Stretch: A strong, distinct absorption in the $1050\text{-}1150\text{ cm}^{-1}$ region, indicative of a primary alcohol C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy would provide unambiguous structural confirmation. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]

- 2. 2-(1-Methyl-cyclopropyl)-ethanol 97% | CAS: 19687-04-8 | AChemBlock [achemblock.com]
- 3. 2-(1-methyl-cyclopropyl)-ethanol | 19687-04-8 [amp.chemicalbook.com]
- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Introduction: The Strategic Value of the Methylcyclopropyl Moiety]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3060211#2-1-methylcyclopropyl-ethanol-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com